molecular formula C3Cl4F2 B1295547 1-Propene, 1,1,2,3-tetrachloro-3,3-difluoro- CAS No. 431-50-5

1-Propene, 1,1,2,3-tetrachloro-3,3-difluoro-

Cat. No.: B1295547
CAS No.: 431-50-5
M. Wt: 215.8 g/mol
InChI Key: OGIXKBNGJDSELX-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Propene, 1,1,2,3-tetrachloro-3,3-difluoro- undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propene, 1,1,2,3-tetrachloro-3,3-difluoro- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-Propene, 1,1,2,3-tetrachloro-3,3-difluoro- can be compared with other similar halogenated propene compounds, such as:

The uniqueness of 1-Propene, 1,1,2,3-tetrachloro-3,3-difluoro- lies in its specific arrangement of halogen atoms, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

1,1,2,3-tetrachloro-3,3-difluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl4F2/c4-1(2(5)6)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIXKBNGJDSELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Cl)(C(F)(F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl4F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287995
Record name 1-Propene, 1,1,2,3-tetrachloro-3,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-50-5
Record name NSC53772
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53772
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propene, 1,1,2,3-tetrachloro-3,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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